In Vivo Tumor Initiation vs. Benzo[a]pyrene
In a direct head-to-head comparison, Benz(e)aceanthrylene (B[e]A) exhibited mouse skin tumor-initiating activity that was approximately equivalent to that of the potent carcinogen benzo[a]pyrene (B[a]P) in the SENCAR mouse model [1]. Both compounds induced papilloma formation within the dose range of 50–1000 nmol/mouse. This establishes B[e]A as a non-bay-region PAH with in vivo tumorigenic potency comparable to the gold-standard bay-region carcinogen B[a]P.
| Evidence Dimension | In Vivo Tumor-Initiating Activity (Papilloma Formation) |
|---|---|
| Target Compound Data | Activity equivalent to B[a]P at doses of 50-1000 nmol/mouse |
| Comparator Or Baseline | Benzo[a]pyrene (B[a]P) - Activity set as baseline of 1.0 |
| Quantified Difference | Approximately 1x (equivalent) activity of B[a]P |
| Conditions | SENCAR mouse skin initiation-promotion assay; single topical application followed by TPA promotion |
Why This Matters
This equivalence to B[a]P, the most extensively studied PAH carcinogen, positions B[e]A as a critical tool for understanding carcinogenesis via non-bay-region mechanisms, which are less understood but highly relevant for certain environmental pollutants.
- [1] Nesnow, S., et al. (1984). Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice. Cancer Letters, 22(3), 263-268. View Source
